

what is Abexinostat and how does it work

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Compound Focus: Abexinostat

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Core Drug Characteristics

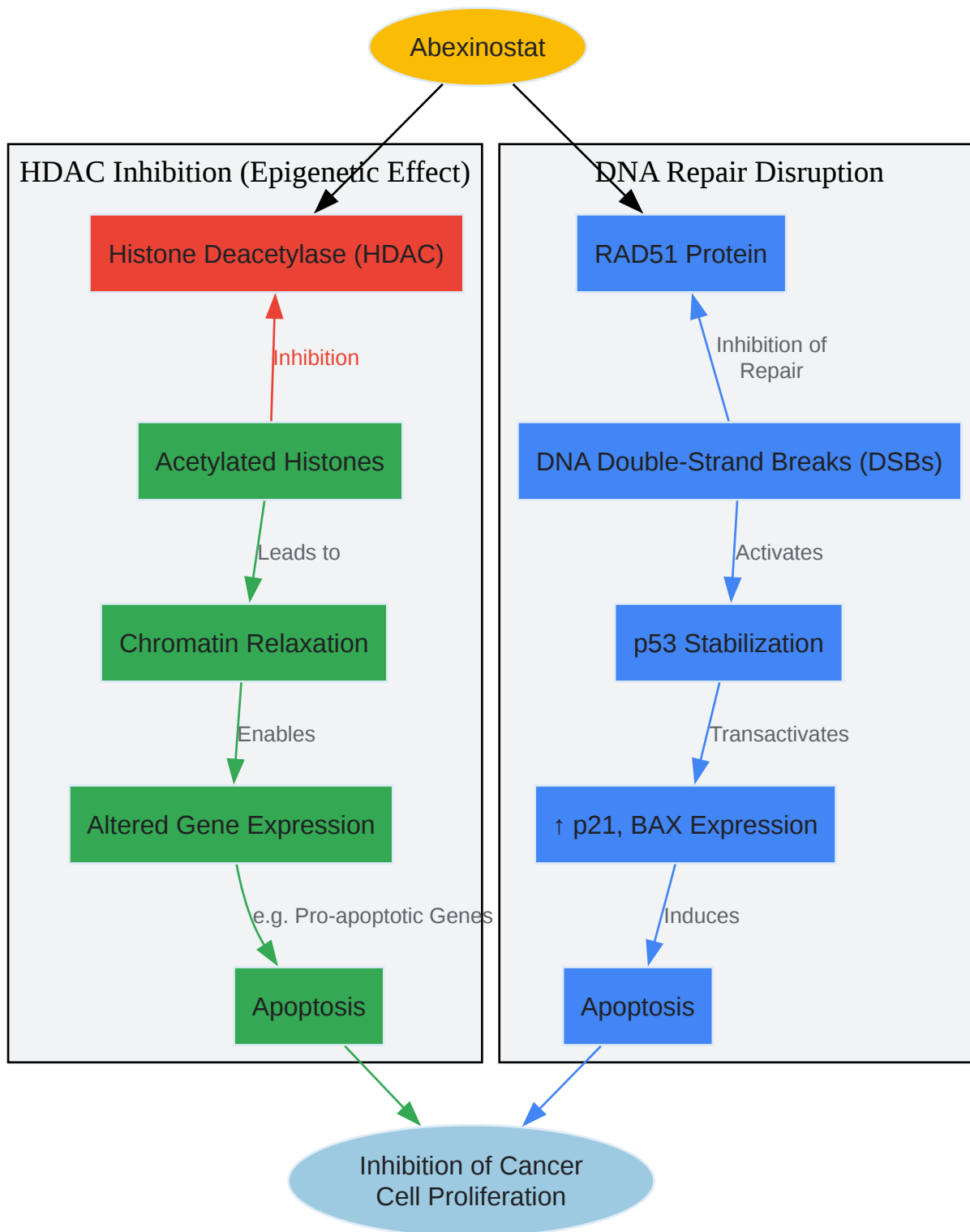
The table below summarizes the fundamental technical attributes of **Abexinostat**:

Attribute	Description
Chemical Name	3-[[dimethylamino)methyl]-N-{2-[4-(hydroxycarbamoyl)phenoxy]ethyl}-1-benzofuran-2-carboxamide [1]
Modality	Small Molecule [1]
Mechanism of Action	Pan-histone deacetylase (HDAC) inhibitor [1] [2]
Primary Molecular Targets	HDAC enzymes (Class I, II, and IV); also inhibits RAD51, a protein involved in DNA double-strand break repair [1] [2] [3]
Developer	Xynomic Pharmaceuticals (current) [4] [5]
Highest Development Phase	Phase III (for Renal Cell Carcinoma); Phase II (for various lymphomas) [5]
FDA Designations	Fast Track designation for relapsed/refractory follicular lymphoma (fourth-line) and for Renal Cell Carcinoma in combination with pazopanib [4] [2] [6]

Mechanism of Action and Signaling Pathways

Abexinostat exerts its anti-tumor effects through primary mechanisms: epigenetic regulation via HDAC inhibition and disruption of DNA repair.

The following diagram illustrates the core mechanisms of **Abexinostat** leading to anti-tumor effects:



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This multimodal mechanism—inducing cell death through epigenetic regulation while simultaneously inhibiting DNA repair—makes **Abexinostat** a potent candidate for cancer therapy, especially in overcoming

treatment resistance [7] [3].

Clinical Trial Data and Efficacy

Abexinostat has been evaluated in numerous clinical trials, primarily for hematologic cancers and in combination with other agents for solid tumors.

Monotherapy in B-cell Non-Hodgkin Lymphoma (NHL)

A 2025 Phase I study in Chinese patients with relapsed/refractory B-cell NHL established a recommended Phase II dose of **80 mg twice daily (BID)** on a one-week-on, one-week-off schedule [8]. The results demonstrated promising efficacy:

Cancer Type	Objective Response Rate (ORR)	Additional Efficacy Notes
Follicular Lymphoma (FL)	50.0% (3/6 patients) [8]	Median Progression-Free Survival: 8.38 months; Median Duration of Response: 7.82 months [8]
All B-cell NHL (Pooled)	40.0% (4/10 patients) [8]	Included 1 Complete Response and 3 Partial Responses [8]

These findings align with an earlier Phase II study that reported an ORR of **56% in follicular lymphoma** patients [4] [6].

Combination Therapy in Solid Tumors

A Phase Ib study combined **Abexinostat** with the tyrosine kinase inhibitor **pazopanib** in patients with advanced solid tumors, including renal cell carcinoma (RCC). The study aimed to leverage HDAC inhibition to reverse resistance to VEGF-targeted therapy [7].

- **Recommended Phase II Dose: Abexinostat** 45 mg/m² BID (4 days per week schedule) + Pazopanib 800 mg daily [7].

- **Efficacy:** An objective response rate of 27% was observed in the RCC subset. Notably, durable tumor regressions were seen in 70% of patients with pazopanib-refractory disease, suggesting a potential reversal of drug resistance [7].

Safety and Pharmacokinetics

Understanding the safety profile and pharmacokinetic (PK) properties is crucial for clinical application and trial design.

Safety Profile

The most common adverse events are hematological, with thrombocytopenia being the most frequent and significant [8] [4] [3].

- **Thrombocytopenia Mechanism:** Research indicates this side effect involves both p53-dependent and independent mechanisms during megakaryocyte differentiation and proplatelet formation [3].
- **Dosing Schedule:** To improve tolerability, intermittent dosing schedules (e.g., one-week-on/one-week-off or 4-days-per-week) are employed rather than continuous dosing [8] [7].

Pharmacokinetic Data

Recent clinical and preclinical studies have characterized **Abexinostat**'s PK profile:

- **Rapid Absorption & Elimination:** In human trials, the median time to maximum concentration was **0.5–1.0 hours**, with a median terminal elimination half-life of **2.56–8.31 hours** [8]. This supports a twice-daily (BID) dosing regimen.
- **Dose Proportionality:** Plasma concentration increases in a dose-proportional manner [8].
- **Analytical Method:** A 2024 study developed a rapid UPLC-MS/MS method for quantifying **Abexinostat** in rat plasma, which can be applied to therapeutic drug monitoring [9].

Key Experimental Protocols

For researchers, the methodologies for assessing drug activity and exposure are critical.

Pharmacodynamic Assessment of HDAC Inhibition

- **Method:** Analysis of Histone Acetylation in Peripheral Blood Mononuclear Cells (PBMCs) [7].
- **Protocol:** PBMCs are isolated from patient blood collected pre-dose and at specified times post-dose (e.g., 4 hours). Histone acetylation (e.g., on H4) is measured via Western blot, normalized to a total histone protein (e.g., pan-H3), to confirm target engagement [7].

Analytical Method for Quantifying Abexinostat in Plasma

- **Technique:** Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) [9].
- **Workflow:**
 - **Sample Preparation:** Protein precipitation of plasma using acetonitrile.
 - **Chromatography:** Use a C18 column with a gradient mobile phase of acetonitrile and 0.1% formic acid.
 - **Mass Spectrometry Detection:** Employ positive ion mode with Selective Reaction Monitoring (SRM). The ion transition for **Abexinostat** is **m/z 397.93 → 200.19**.
 - **Quantification:** Use a stable internal standard and a calibrated curve for accurate concentration measurement [9].

Abexinostat represents a promising epigenetic therapy with a well-characterized mechanism. Its clinical profile suggests particular value in treating relapsed/refractory lymphomas, with ongoing research exploring its full potential both as a monotherapy and in rational combinations to overcome drug resistance.

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